molecular formula C20H29NO2 B6041028 N-[2-(3,4-dimethoxyphenyl)ethyl]adamantan-2-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]adamantan-2-amine

Cat. No.: B6041028
M. Wt: 315.4 g/mol
InChI Key: YCXOWSDLKKONAS-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]adamantan-2-amine is a complex organic compound with a unique structure that combines an adamantane core with a dimethoxyphenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]adamantan-2-amine typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenylethylamine, which is then reacted with an adamantane derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]adamantan-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the adamantane core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted adamantane derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]adamantan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as neuroprotective effects.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]adamantan-2-amine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The pathways involved could include signal transduction cascades that affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenylethylamine moiety but lacks the adamantane core.

    Adamantane derivatives: Compounds like amantadine, which have an adamantane core but different substituents.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]adamantan-2-amine is unique due to its combination of the adamantane core and the dimethoxyphenylethylamine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO2/c1-22-18-4-3-13(12-19(18)23-2)5-6-21-20-16-8-14-7-15(10-16)11-17(20)9-14/h3-4,12,14-17,20-21H,5-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXOWSDLKKONAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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